[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone
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Overview
Description
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, piperidine, and pyrazole moieties, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Moiety: Starting with a chlorinated pyrimidine derivative, such as 5-chloropyrimidine, which undergoes nucleophilic substitution with a piperidine derivative to form the intermediate [5-chloropyrimidin-2-yl]oxypiperidine.
Pyrazole Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and reacting with difluoromethyl ketones under acidic or basic conditions to form the desired pyrazole.
Coupling Reaction: The final step involves coupling the pyrimidine-piperidine intermediate with the pyrazole derivative under conditions that promote the formation of the methanone linkage, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols from the methanone group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for therapeutic research.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or metabolic disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it might inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(fluoromethyl)-1-methylpyrazol-4-yl]methanone: Similar structure but with a fluoromethyl group instead of a difluoromethyl group.
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(methyl)-1-methylpyrazol-4-yl]methanone: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF2N5O2/c1-22-8-11(12(21-22)13(17)18)14(24)23-4-2-10(3-5-23)25-15-19-6-9(16)7-20-15/h6-8,10,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBLMPEWUYVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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